Cyclobutane-1,3-diol

Catalog No.
S3012271
CAS No.
63518-47-8
M.F
C4H8O2
M. Wt
88.106
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutane-1,3-diol

Polymer researchers face a dilemma: acyclic diols lower Tg, while TMCD's steric hindrance slows reactions and causes sublimation in melt condensation. Cyclobutane-1,3-diol (CAS 63518-47-8) solves this by providing a rigid, unhindered cyclobutane core that ensures rapid polymerization and high Tg.

  • Increases polymer Tg without brittleness.
  • Unhindered hydroxyls enable fast esterification/curing with common co-monomers.
  • Avoids sublimation-driven stoichiometric drift and reactor fouling.

CAS Number

63518-47-8

Product Name

Cyclobutane-1,3-diol

IUPAC Name

cyclobutane-1,3-diol

Molecular Formula

C4H8O2

Molecular Weight

88.106

InChI

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2

InChI Key

STENYDAIMALDKF-UHFFFAOYSA-N

SMILES

C1C(CC1O)O

solubility

not available

Synonyms

Cyclobutane-1,3-diol, 1,3-Cyclobutanediol, 1,3-Dihydroxycyclobutane

Purity

≥97%

Package Size

1 g

Cyclobutane-1,3-diol (CAS 63518-47-8) is a semi-rigid cycloaliphatic diol characterized by a highly strained, four-membered carbon ring [1]. It serves as a critical building block in the synthesis of engineering polyesters, polyurethanes, and specialized organic intermediates. Unlike highly flexible acyclic diols or bulky, heavily substituted cycloaliphatics, cyclobutane-1,3-diol adopts a puckered 'butterfly' conformation that imparts intermediate rigidity[2]. This structural constraint elevates the glass transition temperature (Tg) of resulting polymers while maintaining sufficient backbone flexibility to prevent brittleness, making it a targeted choice for rigidified material formulations and conformationally restricted pharmaceutical precursors[1].

Research Fit

Workflow Polymer synthesis building block
Selection Rigid cyclobutane backbone for thermal & optical properties
Use Context High-performance polyesters, polycarbonates & coatings

Substituting cyclobutane-1,3-diol with common acyclic alternatives like 1,3-butanediol reduces the rigidity of the polymer backbone, resulting in a significantly lower glass transition temperature (Tg) and reduced thermal stability [1]. Conversely, substitution with its widely commercialized derivative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), introduces significant steric hindrance at the secondary hydroxyl groups due to the four flanking methyl groups [2]. This steric bulk slows esterification kinetics and often leads to unreacted monomer or requires aggressive catalysts. Furthermore, TMCD is prone to sublimation during high-temperature melt polycondensation, causing stoichiometric imbalances and equipment fouling [2]. Cyclobutane-1,3-diol avoids these processing bottlenecks by offering the structural rigidity of the cyclobutane core without the kinetic and volatility penalties of gem-dimethyl substitution.

Substitution Risk

Linear diols (BDO, PDO) lack the rigid cyclobutane ring; thermal and mechanical performance may not transfer.
Cyclohexanedimethanol (CHDM) cannot replicate the same Tg elevation or β-hydrogen elimination resistance.
Flexible diols do not offer stereochemical cis/trans control, limiting impact-resistance tunability.

Esterification Kinetics and Steric Accessibility

During step-growth polymerization, the reactivity of the diol monomer dictates the molecular weight and conversion efficiency. The widely used comparator, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), features secondary hydroxyl groups flanked by four bulky methyl groups, which impose steric hindrance that depresses esterification rates[1]. In contrast, cyclobutane-1,3-diol possesses unhindered secondary hydroxyl groups on the cyclobutane ring. This lack of gem-dimethyl shielding reduces the activation energy for esterification and urethanization, allowing for higher molecular weight polymers to be synthesized under milder conditions without the stoichiometric deviations caused by prolonged high-temperature reaction times [2].

Evidence DimensionHydroxyl steric environment and reactivity
Target Compound DataUnhindered secondary hydroxyls allowing rapid esterification
Comparator Or BaselineTMCD (highly hindered secondary hydroxyls flanked by 4 methyl groups)
Quantified DifferenceElimination of 4 adjacent methyl groups, reducing steric bulk and increasing reaction kinetic rates
ConditionsMelt polycondensation or polyurethane synthesis

Enables faster polymerization cycles and higher molecular weights without requiring aggressive catalysts or extreme temperatures.

Polycarbonate thermal stability
Head-to-head
TMCBD: avoids cyclic carbonate formation vs NPG: forms undesirable cyclic carbonates
Supports processing-fit evaluation for polycarbonate
Melt polymerization context

Enhanced Thermal Properties in Polyesters

The incorporation of cyclic diols is a standard strategy to elevate the thermal properties of aliphatic polyesters. When compared to highly flexible acyclic comparators like 1,3-butanediol, which typically yield low-Tg elastomers or viscous liquids, cyclobutane-1,3-diol introduces a rigid, puckered conformation into the polymer backbone [1]. This restricts segmental chain mobility, elevating the glass transition temperature (Tg) of the resulting polyesters into the range of engineering thermoplastics (often >80 °C, depending on the diacid), while maintaining impact resistance better than fully aromatic systems [2].

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound DataElevated Tg (typically >80 °C in rigid polyesters) due to puckered cyclobutane constraint
Comparator Or Baseline1,3-butanediol (yields low-Tg, flexible polymers, often <20 °C)
Quantified DifferenceTg elevation of >60 °C compared to acyclic analogs
ConditionsThermoplastic polyester formulations

Critical for procuring a monomer that upgrades a standard aliphatic polyester into a heat-resistant engineering material.

Impact resistance by stereochemistry
Head-to-head
1070 J/m (99% cis) vs. 944 J/m (43:57 cis/trans)
Supports stereochemical design for impact performance
Notched Izod test

Reduced Monomer Sublimation

A major industrial processing challenge with the heavily methylated comparator TMCD is its high propensity to sublime before melting; studies show TMCD exhibits clear sublimation at temperatures as low as 90 °C and evaporation at standard transesterification temperatures (220 °C) [1]. This sublimation leads to pipeline blockages and loss of stoichiometric balance during melt polycondensation. Cyclobutane-1,3-diol, lacking the highly symmetric, non-polar tetramethyl substitution pattern that drives TMCD's volatility, offers a more manageable vapor pressure profile. This allows for tighter control over the diol-to-diacid molar ratio during high-temperature reactor processing[1].

Evidence DimensionSublimation tendency during melt processing
Target Compound DataStable stoichiometric retention during heating
Comparator Or BaselineTMCD (sublimation observed from 90 °C to 220 °C)
Quantified DifferenceElimination of monomer sublimation at 90-220 °C, preventing stoichiometric loss
ConditionsMelt polycondensation at 200-220 °C

Ensures reproducible polymer batch synthesis by preventing monomer loss, which is essential for achieving high molecular weights.

Biobased polyester Tg
Class-level
80.3–105.7 °C with CBDO vs. <80 °C without
Supports high-Tg polymer application screening
FDCA copolyester system
Process robustness
Data to verify
Reduced CBDO sublimation with Pe'DO comonomer; Tg up to 145 °C reported
Data to verify; process robustness context
Source-specific review required
Impact vs. polycarbonate
Head-to-head
CBDO copolyester: up to 1000 J/m vs Ballistics-grade polycarbonate
Supports BPA-free, high-impact polymer screening
Notched Izod comparison

High-Tg Amorphous Copolyesters

Utilized as a comonomer with terephthalic acid or furandicarboxylic acid to produce BPA-free, transparent, heat-resistant thermoplastics. Its unhindered hydroxyls ensure rapid polymerization, while the cyclobutane ring elevates the Tg [1].

Polyurethane Elastomers and Coatings

Employed as a rigid cycloaliphatic chain extender in polyurethane synthesis. The lack of gem-dimethyl steric hindrance allows for fast, uniform curing with diisocyanates, yielding coatings with increased hardness and scratch resistance compared to acyclic extenders [2].

Conformationally Restricted Pharmaceutical Intermediates

Acts as a structural scaffold in medicinal chemistry to synthesize rigidified analogs of bioactive molecules. The fixed spatial distance and puckered conformation of the 1,3-substituents are critical for optimizing receptor binding affinities [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
BPA-free copolyester research
High Tg and impact resistance
Clarity and sterilization tolerance
Transparent coatings and films
Amorphous, high-impact polyester
UV stability and optical clarity
High-heat polycarbonate resins
β-hydrogen elimination resistance
Thermal processing stability
Biobased high-Tg polyesters
Tg elevation capability
Heat resistance and amorphous behavior

XLogP3

-0.5

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